

Comparative ^1H and ^{13}C NMR Analysis of 2-Bromoterephthalic Acid and Analogs

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Compound of Interest

Compound Name: 2-Bromoterephthalic acid

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of **2-bromoterephthalic acid** in comparison to terephthalic acid and 2,5-dibromoterephthalic acid. This document provides detailed experimental protocols and quantitative NMR data to support structural elucidation and characterization.

Introduction

2-Bromoterephthalic acid is a substituted aromatic dicarboxylic acid with significant applications in organic synthesis and as a building block for novel materials and pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of such molecules. This guide presents a comparative analysis of the ^1H and ^{13}C NMR spectra of **2-bromoterephthalic acid** against its parent compound, terephthalic acid, and a related disubstituted analog, 2,5-dibromoterephthalic acid. The data provided herein, obtained in deuterated dimethyl sulfoxide (DMSO-d₆), offers a clear framework for distinguishing these compounds based on their distinct spectral features.

Chemical Structures

The substitution pattern on the benzene ring significantly influences the electronic environment of the protons and carbon atoms, leading to unique chemical shifts and coupling patterns in their respective NMR spectra.

Caption: Chemical structures of Terephthalic Acid, **2-Bromoterephthalic Acid**, and 2,5-Dibromoterephthalic Acid.

Comparative NMR Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for the three compounds in DMSO-d_6 . The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

^1H NMR Data Comparison

Compound	Chemical Shift (δ) / ppm	Multiplicity	Integration	Assignment
Terephthalic Acid	~8.1	s	4H	Ar-H
2-Bromoterephthalic Acid	8.17	d	1H	Ar-H
	8.01	dd	1H	Ar-H
	7.85	d	1H	Ar-H
2,5-Dibromoterephthalic Acid	~8.2	s	2H	Ar-H

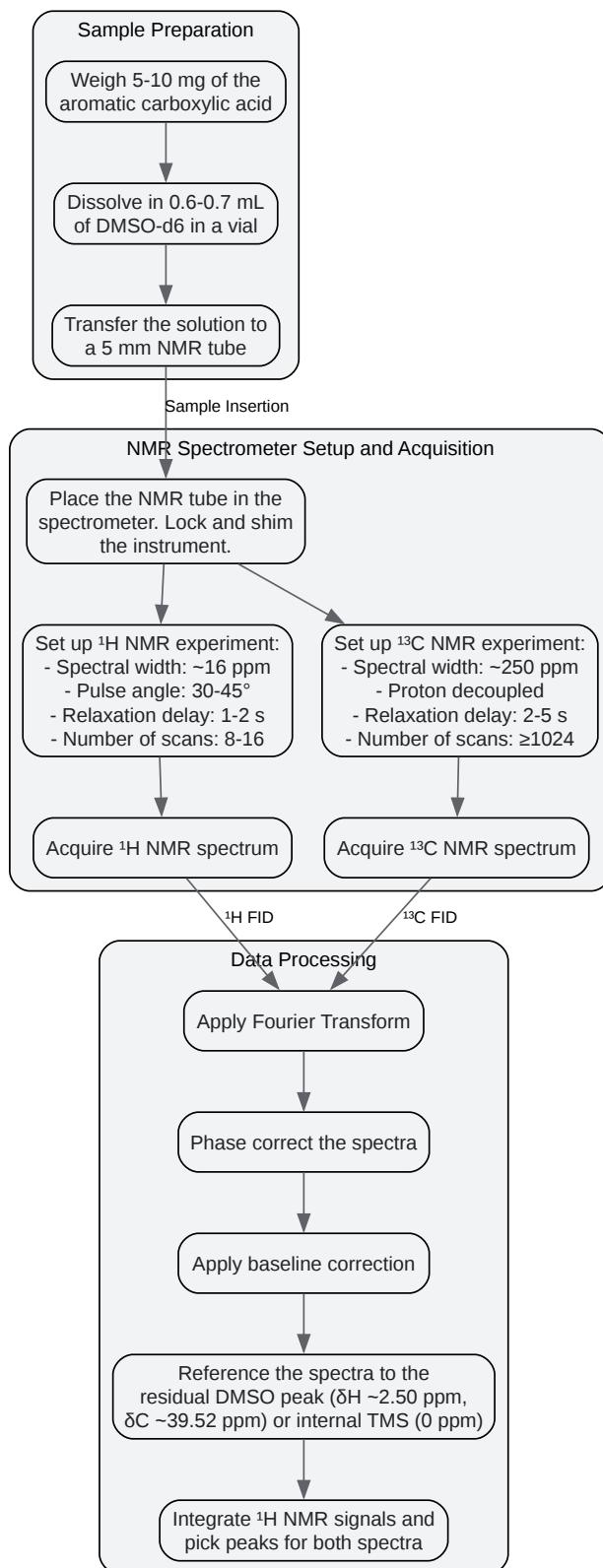
^{13}C NMR Data Comparison

Compound	Chemical Shift (δ) / ppm	Assignment
Terephthalic Acid	167.0, 134.5, 129.5	COOH, Ar-C (quat), Ar-CH
2-Bromoterephthalic Acid	167.1, 165.8, 137.5, 135.2, 132.9, 131.8, 130.2, 122.9	COOH, Ar-C (quat), Ar-CH, Ar-C-Br
2,5-Dibromoterephthalic Acid	165.8, 137.1, 134.2, 121.7	COOH, Ar-C (quat), Ar-CH, Ar-C-Br

Experimental Protocols

A detailed methodology for the acquisition of high-quality ^1H and ^{13}C NMR spectra for aromatic carboxylic acids is provided below.

Sample Preparation and NMR Acquisition Workflow

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Caption: Experimental workflow for NMR sample preparation, data acquisition, and processing.

Detailed Methodology

- Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample of the aromatic carboxylic acid. The sample is then dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a small glass vial. Complete dissolution can be aided by gentle vortexing. The resulting solution is then transferred to a standard 5 mm NMR tube.
- Instrument Setup: The NMR experiments are performed on a 400 MHz (or higher) spectrometer. After inserting the sample, the magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized by shimming.
- ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of approximately 16 ppm, a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 8 to 16 scans to ensure a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (typically 1024 or more) is required. A spectral width of around 250 ppm and a relaxation delay of 2-5 seconds are commonly used.
- Data Processing: The raw free induction decay (FID) data is processed using appropriate NMR software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ H ≈ 2.50 ppm, δ C ≈ 39.52 ppm) or to an internal standard such as tetramethylsilane (TMS) at 0 ppm. For the ¹H NMR spectrum, the signal integrals are determined, and for both spectra, the peaks are picked and their chemical shifts recorded.

Conclusion

The provided NMR data and protocols offer a valuable resource for the unambiguous identification and comparative analysis of **2-bromoterephthalic acid** and its analogs. The distinct chemical shifts and splitting patterns observed in the ¹H and ¹³C NMR spectra are directly correlated to the specific substitution on the aromatic ring, providing clear structural insights. Researchers can utilize this guide to support their synthetic chemistry and drug development efforts involving these important chemical entities.

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